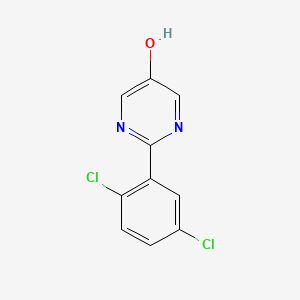
2-Fluoro-3-methylisonicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-3-methylisonicotinonitrile is an organic compound with the molecular formula C7H5FN2 It is a derivative of isonicotinonitrile, where a fluorine atom is substituted at the second position and a methyl group at the third position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-methylisonicotinonitrile typically involves the following steps:
Starting Material: The synthesis begins with 3-methylisonicotinonitrile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using cost-effective and efficient fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-3-methylisonicotinonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Fluorination: Selectfluor, xenon difluoride.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Coupling: Palladium catalysts, boronic acids.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation can yield fluorinated carboxylic acids.
Aplicaciones Científicas De Investigación
2-Fluoro-3-methylisonicotinonitrile has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial properties.
Materials Science: The compound is used in the development of advanced materials with unique properties such as enhanced stability and reactivity.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, facilitating the development of new chemical entities.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-3-methylisonicotinonitrile involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence can significantly influence the compound’s reactivity and binding affinity to biological targets. The exact mechanism may vary depending on the specific application, but generally, the compound can modulate enzyme activity, receptor binding, or cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-3-nitrobenzonitrile: Similar in structure but with a nitro group instead of a methyl group.
3-Fluoro-2-methylbenzonitrile: Similar but with the fluorine and methyl groups in different positions.
Uniqueness
2-Fluoro-3-methylisonicotinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both fluorine and methyl groups on the pyridine ring enhances its reactivity and potential for diverse applications compared to other similar compounds .
Propiedades
Fórmula molecular |
C7H5FN2 |
|---|---|
Peso molecular |
136.13 g/mol |
Nombre IUPAC |
2-fluoro-3-methylpyridine-4-carbonitrile |
InChI |
InChI=1S/C7H5FN2/c1-5-6(4-9)2-3-10-7(5)8/h2-3H,1H3 |
Clave InChI |
UOXORNUGYHYEPD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CN=C1F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


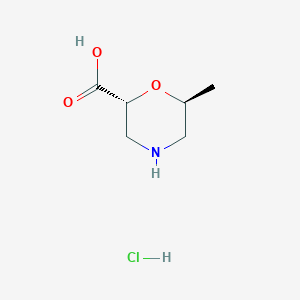
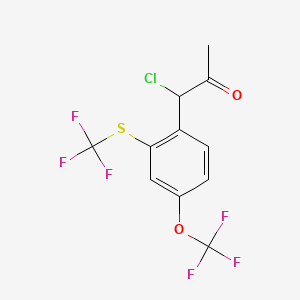
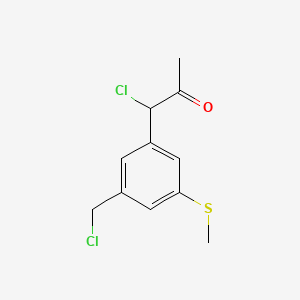


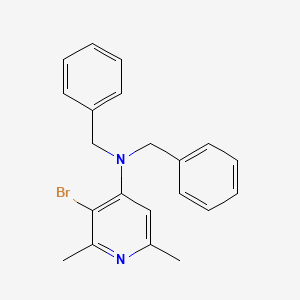

![(3S,4R)-tert-butyl 4-((S)-1,1-dimethylethylsulfinamido)-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14039279.png)

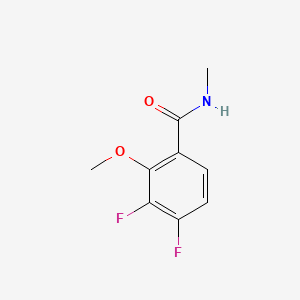

![3-Ethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B14039308.png)
![1-(2-Isopropyl-3-pyridyl)-3-methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine](/img/structure/B14039319.png)
